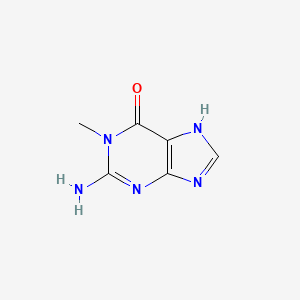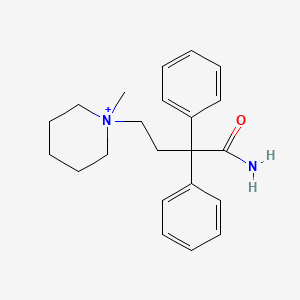
Indigane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indigane is an indium molecular entity and a mononuclear parent hydride.
Aplicaciones Científicas De Investigación
IND Applications in Drug Development
The Investigational New Drug (IND) application is a critical step in translational biomedical research for new drugs or biologics intended to treat medical needs in humans. This process, as described by Ferkany and Williams (2008), involves a comprehensive document required by the U.S. FDA for initiating clinical trials. It includes detailed information about the drug's biology, safety, toxicology, chemistry, manufacturing process, and clinical plan. This is particularly important for new chemical entities (NCEs) or biologics (Ferkany & Williams, 2008).
Challenges in Assessing Research Performance
The evaluation of scientific research based on the level of funding it attracts, which may include projects involving Indigane, is critically examined by Gillett (1991). He argues that funding-based indices, such as per capita research income, do not effectively measure scientific performance and are confounded by factors unrelated to research quality (Gillett, 1991).
Novel Uses in Material Science
Indentation, a mechanical test, has seen advances across different systems and disciplines, including possible applications in studying Indigane materials. Gouldstone et al. (2007) discuss the progression in modeling and interpretation efforts for robust analysis of experimental results in indentation, which could be relevant for Indigane research (Gouldstone et al., 2007).
Improving Data Integrity in Research
Institution name disambiguation (IND) in research assessment, as Huang et al. (2014) describe, is critical for accurate author-institution assignments in scientific publications. This is relevant for maintaining the integrity of research data, potentially including studies on Indigane (Huang et al., 2014).
Single Patient IND Requests in Pediatric Oncology
Shulman et al. (2021) discuss the use of single patient IND applications in accessing experimental therapies for children with cancer. This could be applicable if Indigane is explored in pediatric oncological contexts (Shulman et al., 2021).
Preclinical Assays and Animal Model Studies for Ocular Hypotensives and Neuroprotectants
SharifNajam (2018) outlines the discovery ophthalmic research, which includes preclinical studies and animal model studies necessary for an IND filing for new treatments. This research approach might be relevant for studying Indigane in similar contexts (SharifNajam, 2018).
Propiedades
Nombre del producto |
Indigane |
|---|---|
Fórmula molecular |
H3In |
Peso molecular |
117.84 g/mol |
Nombre IUPAC |
indigane |
InChI |
InChI=1S/In.3H |
Clave InChI |
CXQHBGCUHODCNP-UHFFFAOYSA-N |
SMILES |
[InH3] |
SMILES canónico |
[InH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)

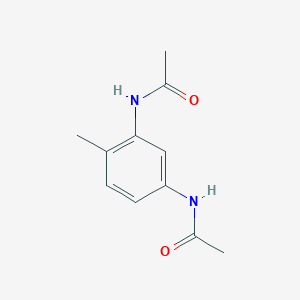
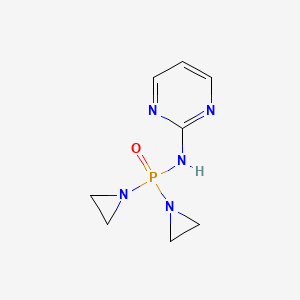

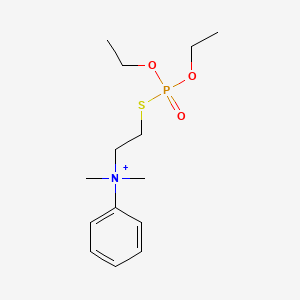

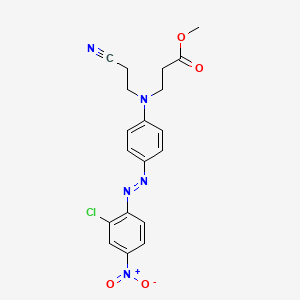
![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)


